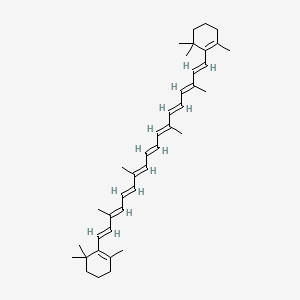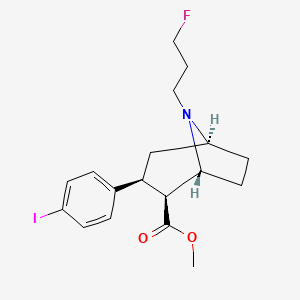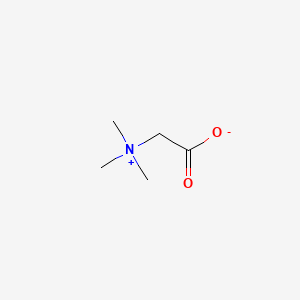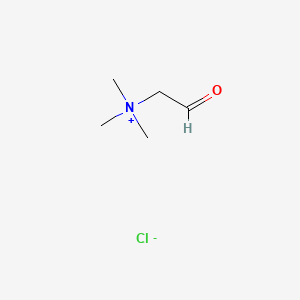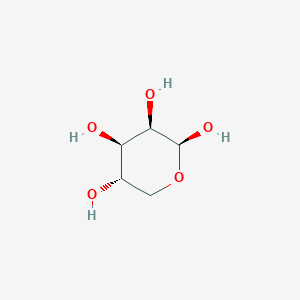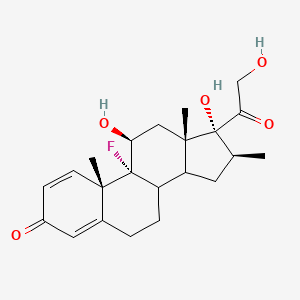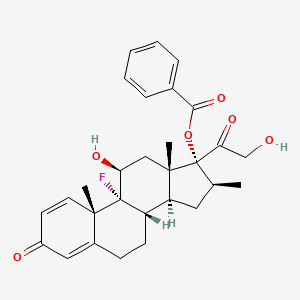![molecular formula C26H28N2O6S B1666943 4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide CAS No. 1186532-61-5](/img/structure/B1666943.png)
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide
Übersicht
Beschreibung
This compound, also known as BGC201531 , has a molecular formula of C26H28N2O6S . It is a complex organic molecule with a molecular weight of 496.6 g/mol . The structure includes a furan ring, a sulfonyl group, a carboxamide group, and a methoxy-substituted pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a furan ring which is a heterocyclic compound with a five-membered ring structure . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) . The methoxy-substituted pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, with a methoxy group (-OCH3) attached .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 496.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass are both 496.16680779 g/mol . The topological polar surface area is 112 Ų . The heavy atom count is 35 . The compound has a formal charge of 0 . The complexity of the compound is 794 .
Wissenschaftliche Forschungsanwendungen
Neuroscience
BGC-20-1531 is a potent and selective antagonist of the prostanoid EP4 receptor . It has been shown to inhibit PGE2-induced vasodilation in cerebral arteries, which could be significant in the study of neurological disorders such as migraines . Its ability to modulate blood flow in the brain presents potential for exploring therapeutic avenues in neurovascular conditions.
Oncology
The compound’s selectivity for the EP4 receptor suggests a role in cancer research, given the involvement of prostanoid receptors in tumor progression and metastasis . While direct studies in oncology are not detailed, the implications of EP4 receptor modulation by BGC-20-1531 could lead to insights into cancer cell signaling pathways.
Cardiology
BGC-20-1531’s impact on vasodilation also extends to cardiology, where it could be used to study the effects of prostanoid receptors on blood flow and heart function . Its potential to influence vascular resistance and cardiac output makes it a candidate for cardiovascular disease models.
Pharmacology
In pharmacological research, BGC-20-1531 serves as a tool to understand the role of EP4 receptors in various physiological processes . Its high affinity and selectivity make it ideal for dissecting the complex signaling mechanisms mediated by prostaglandins.
Toxicology
While specific toxicological applications are not mentioned, the compound’s selective inhibition of the EP4 receptor could be used to study the toxic effects of overactive prostanoid signaling, which is relevant in conditions like inflammation and pain .
Biochemistry
BGC-20-1531 can be utilized in biochemical assays to study the binding and activity of EP4 receptors . It may help in elucidating the structural and functional aspects of receptor-ligand interactions at a molecular level.
Molecular Biology
The compound’s role in modulating receptor activity could be significant in molecular biology research, particularly in understanding gene expression changes in response to EP4 receptor activation or inhibition .
Clinical Research
Although BGC-20-1531 is primarily used in preclinical studies, its potential for clinical research lies in its ability to modulate prostanoid pathways, which are implicated in a variety of diseases, including inflammatory disorders and pain management .
Wirkmechanismus
Target of Action
BGC-20-1531, also known as PGN 1531, is a potent and selective antagonist of the prostanoid EP4 receptor . The EP4 receptor is a part of the prostanoid receptor family, which plays a crucial role in inflammatory responses and pain perception.
Mode of Action
BGC-20-1531 interacts with the EP4 receptor, blocking its activation. This antagonistic action prevents the receptor from responding to its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of EP4 receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by BGC-20-1531 is the prostanoid signaling pathway . By blocking the EP4 receptor, BGC-20-1531 inhibits the vasodilatory effects of PGE2 on the middle cerebral and meningeal arteries . This action can potentially alleviate symptoms of conditions like migraine headaches, which are often associated with vasodilation in these areas .
Pharmacokinetics
It is noted that bgc-20-1531 isorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of BGC-20-1531’s action primarily involve the inhibition of PGE2-induced vasodilation in certain arteries . This could potentially alleviate symptoms of migraine headaches, which are often associated with such vasodilation .
Eigenschaften
IUPAC Name |
sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.Na/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHMDXPKGMXRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[N-]C(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25209437 | |
CAS RN |
1186532-61-5 | |
| Record name | BGC-20-1531 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV7JG4XYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?
A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].
Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?
A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].
Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?
A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.
Q4: What is the broader context of prostaglandins and their receptors in migraine research?
A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




